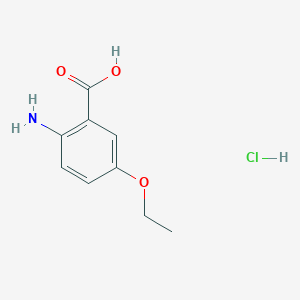

2-Amino-5-ethoxybenzoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

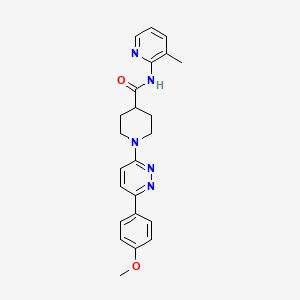

2-Amino-5-ethoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of nine carbon atoms, twelve hydrogen atoms, one nitrogen atom, three oxygen atoms, and one chlorine atom. The InChI code for this compound is 1S/C9H11NO3.ClH/c1-2-13-8-4-3-6 (10)5-7 (8)9 (11)12;/h3-5H,2,10H2,1H3, (H,11,12);1H .Physical and Chemical Properties Analysis

Amines, such as this compound, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The specific physical properties of this compound, such as melting point, boiling point, and solubility, are not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Fluorescence

- Synthesis of Heterocyclic Compounds : A study by Shimizu et al. (2009) highlighted the waste-free synthesis of condensed heterocyclic compounds through the rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes. This process efficiently produces 8-substituted isocoumarin derivatives from 2-amino- and 2-hydroxybenzoic acids, demonstrating solid-state fluorescence and potential for creating novel organic materials Shimizu, Hirano, Satoh, & Miura, 2009.

Corrosion Inhibition

- Inhibition of Iron Corrosion : The inhibitive action of benzimidazole derivatives, including 2-aminobenzimidazole, on the corrosion of iron in hydrochloric acid solutions was investigated by K. F. Khaled (2003). The study found that these compounds effectively suppress both cathodic and anodic processes of iron corrosion by adsorbing on the iron surface, showcasing potential applications in metal preservation Khaled, 2003.

Antimicrobial Activity

- Development of Pyridine Derivatives : Research by Patel, Agravat, & Shaikh (2011) on new pyridine derivatives revealed their variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This study opens up possibilities for the development of new antimicrobial agents Patel, Agravat, & Shaikh, 2011.

Material Science

- Polyaniline Doping : A study by Amarnath & Palaniappan (2005) introduced benzoic acid and substituted benzoic acids as a new class of dopants for polyaniline. This research demonstrated the high conductivity of polyaniline-benzoic acid salts, contributing to advancements in the field of conductive polymers Amarnath & Palaniappan, 2005.

Eigenschaften

IUPAC Name |

2-amino-5-ethoxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-2-13-6-3-4-8(10)7(5-6)9(11)12;/h3-5H,2,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWAQKULYYRXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,4R)-4-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2704632.png)

![N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2704636.png)

![N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2704638.png)

![3,4-diethoxy-N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2704642.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2704645.png)

![N-{4-chloro-2-[(2-chlorophenyl)carbonyl]phenyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2704646.png)

![3-[4,8-Dimethyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoic acid](/img/structure/B2704647.png)

![1-(4-Phenylpiperazin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2704651.png)